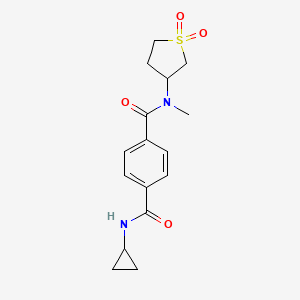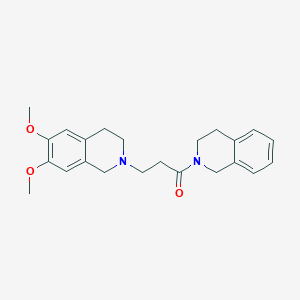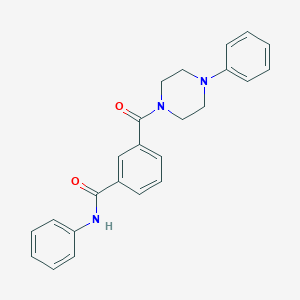
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide (CTD) is a chemical compound that has gained significant attention in the field of pharmaceutical research. CTD has been studied for its potential therapeutic applications, particularly in the area of cancer treatment. In
科学的研究の応用
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In addition, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.
作用機序
The mechanism of action of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell division and proliferation. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while sparing healthy cells. However, one of the limitations of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to be toxic to some normal cells, which may limit its clinical use.
将来の方向性
There are several future directions for further research on 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, there is a need for further studies to investigate the safety and efficacy of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in preclinical and clinical trials. Another area of interest is the investigation of the mechanism of action of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide, which may lead to the development of new therapies for cancer and other diseases. Finally, there is a need for further studies to explore the potential use of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in combination with other chemotherapeutic agents to enhance their efficacy.
合成法
The synthesis of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide involves the reaction of 4-aminobenzoic acid with cyclopropylamine, followed by the addition of 1,1-dioxothiolane-3-carbonyl chloride and methylamine. The resulting compound is then subjected to a series of purification steps to obtain pure 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide. This synthesis method has been developed and optimized to produce 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in high yields with good purity.
特性
IUPAC Name |
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18(14-8-9-23(21,22)10-14)16(20)12-4-2-11(3-5-12)15(19)17-13-6-7-13/h2-5,13-14H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQRLUSRHZLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)